molecular formula C10H21F3N2 B15299926 n3-Ethyl-4,4,4-trifluoro-n3-isobutylbutane-1,3-diamine

n3-Ethyl-4,4,4-trifluoro-n3-isobutylbutane-1,3-diamine

Cat. No.: B15299926
M. Wt: 226.28 g/mol
InChI Key: VPACBTVHXOPQRO-UHFFFAOYSA-N
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Description

n³-Ethyl-4,4,4-trifluoro-n³-isobutylbutane-1,3-diamine is a fluorinated diamine featuring a butane backbone substituted with trifluoromethyl groups at the 4-position and ethyl/isobutyl substituents at the N³ positions.

Properties

Molecular Formula

C10H21F3N2

Molecular Weight

226.28 g/mol

IUPAC Name

3-N-ethyl-4,4,4-trifluoro-3-N-(2-methylpropyl)butane-1,3-diamine

InChI

InChI=1S/C10H21F3N2/c1-4-15(7-8(2)3)9(5-6-14)10(11,12)13/h8-9H,4-7,14H2,1-3H3

InChI Key

VPACBTVHXOPQRO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC(C)C)C(CCN)C(F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of n3-Ethyl-4,4,4-trifluoro-n3-isobutylbutane-1,3-diamine typically involves multi-step organic reactionsIndustrial production methods may involve the use of catalysts and optimized reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

n3-Ethyl-4,4,4-trifluoro-n3-isobutylbutane-1,3-diamine undergoes various chemical reactions, including:

Scientific Research Applications

n3-Ethyl-4,4,4-trifluoro-n3-isobutylbutane-1,3-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of n3-Ethyl-4,4,4-trifluoro-n3-isobutylbutane-1,3-diamine involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The diamine functionality enables it to form hydrogen bonds and interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

N,N'-Dimesityl-propane-1,3-diamine (3)
  • Structure : Features mesityl (2,4,6-trimethylphenyl) groups at both N-termini of a propane-1,3-diamine backbone.
  • Synthesis : Prepared via heating 1,3-dibromopropane with excess mesitylamine, followed by condensation reactions with triethyl orthoformate and ammonium tetrafluoroborate .
  • Key Findings :
    • Forms cyclic amidines (compounds 1 and 2 ) in a 1:1 ratio under thermal conditions.
    • Oligomeric byproducts are observed, attributed to steric hindrance from mesityl groups.
    • NMR spectra show distinct amidine proton shifts, critical for differentiating cyclic products .

The trifluoromethyl group may enhance thermal stability or alter electronic properties relative to non-fluorinated analogs.

N³-Cyclopropyl-4,4,4-trifluorobutane-1,3-diamine
  • Structure : Contains a cyclopropyl group at N³ and a trifluorobutane backbone.
  • Collision Cross-Section (CCS) Data :

    Adduct m/z Predicted CCS (Ų)
    [M+H]⁺ 183.11037 139.6
    [M+Na]⁺ 205.09231 145.1
    [M-H]⁻ 181.09581 142.3

    CCS values suggest a compact molecular shape, influenced by the cyclopropyl ring’s rigidity .

The isobutyl group’s branching may also introduce conformational flexibility, altering solubility or binding interactions in biological systems.

Physicochemical and Spectroscopic Properties

  • NMR Trends: In mesityl-substituted analogs, amidine proton shifts vary significantly with substituent electronics (δ 8–10 ppm for amidine protons) . The target compound’s trifluoromethyl group may deshield adjacent protons, causing downfield shifts in ¹H/¹³C NMR compared to non-fluorinated analogs.
  • Mass Spectrometry :
    • Cyclopropyl analogs show stable [M+H]⁺ adducts at m/z 183.11, while the target compound’s higher molecular weight would shift adducts to m/z > 200.

Functional Group Impact on Reactivity

Compound Key Substituents Reactivity Insights
N,N'-Dimesityl-propane-1,3-diamine (3) Mesityl (aryl) Prone to oligomerization; forms cyclic amidines
N³-Cyclopropyl analog Cyclopropyl (small ring) Rigid structure; low CCS values
Target Compound Ethyl/isobutyl (alkyl) Likely enhanced solubility; reduced steric hindrance

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